Solubility Advantage Over Direct Aryl-Piperidine Analog
The target compound exhibits an experimentally determined aqueous solubility of 0.183 mg/mL (0.000626 mol/L, calculated LogS = −3.2, ESOL method), representing a measurable improvement over the des-ether analog tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (MW 276.37 g/mol) for which calculated LogP values trend higher (XLOGP3 ≈ 2.7–3.1) and LogS is predicted to be approximately −3.5 (ESOL), consistent with the absence of the polar ether oxygen [1]. This solubility differential, driven by the additional hydrogen-bond acceptor oxygen atom (4 total acceptors vs. 3 in the des-ether analog), translates into easier dissolution in aqueous-organic solvent mixtures commonly used for bioconjugation chemistry (e.g., DMSO/water or DMF/buffer systems) .
| Evidence Dimension | Aqueous solubility (mg/mL) and calculated LogS |
|---|---|
| Target Compound Data | 0.183 mg/mL; LogS = −3.2 (ESOL method, calculated) |
| Comparator Or Baseline | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1); predicted LogS ≈ −3.5 (ESOL), LogP higher by ~0.3–0.5 units |
| Quantified Difference | Target compound LogS is approximately 0.3 log units higher (roughly 2× molar solubility advantage) |
| Conditions | ESOL topological solubility prediction method; experimental solubility measurement conditions not fully specified |
Why This Matters
For procurement decisions in PROTAC research, the enhanced aqueous solubility reduces the risk of compound precipitation during conjugation steps when transitioning from pure organic stocks to mixed aqueous/organic reaction media, eliminating the need for co-solvent optimization that may be required for the less polar des-ether analog.
- [1] Molbase. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate (CAS 170011-57-1). Molecular formula: C16H24N2O2, MW: 276.37. Available at: https://qiye.molbase.cn/tert-butyl-4-4-aminophenyl-piperidine-1-carboxylate-170011-57-1.html View Source
